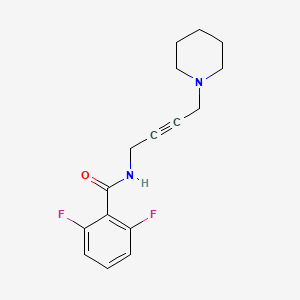

2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide

Description

2,6-Difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is a fluorinated benzamide derivative characterized by a 2,6-difluorobenzoyl group linked to a but-2-yn-1-yl chain substituted with a piperidin-1-yl moiety. This structure combines electron-withdrawing fluorine atoms with a rigid alkyne spacer and a tertiary amine (piperidine), which may influence its physicochemical properties, such as solubility, bioavailability, and receptor binding.

Properties

IUPAC Name |

2,6-difluoro-N-(4-piperidin-1-ylbut-2-ynyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N2O/c17-13-7-6-8-14(18)15(13)16(21)19-9-2-5-12-20-10-3-1-4-11-20/h6-8H,1,3-4,9-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDAMCDFCISGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC#CCNC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,6-difluorobenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Piperidinyl Butynyl Side Chain: The piperidinyl butynyl side chain can be introduced via a nucleophilic substitution reaction, where the piperidine ring is attached to a butynyl group, followed by coupling with the benzamide core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The fluorine atoms in the benzamide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The fluorine atoms in the benzamide ring enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperidinyl butynyl side chain may also play a role in its biological activity by facilitating its interaction with cellular membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide with three related compounds, focusing on structural variations, reactivity, and functional outcomes.

N-(1-{[4-Hydroxy-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-yl)-2,6-difluorobenzamide (GSK7975A)

- Structural Differences : Replaces the but-2-yn-1-yl-piperidine group with a pyrazole ring substituted with a 4-hydroxy-2-(trifluoromethyl)benzyl moiety.

- Synthesis : Prepared via Pd/C-catalyzed hydrogenation of a benzyl-protected precursor, followed by filtration and solvent evaporation .

- Functional Implications : The trifluoromethyl and hydroxy groups may enhance metabolic stability or target binding compared to the alkyne-piperidine chain in the target compound.

(2,6-Dichloropyridin-4-yl)(piperidin-1-yl)methanone

- Structural Differences: Substitutes the benzamide core with a dichloropyridine-methanone scaffold.

- Reactivity: Reported as an unreactive substrate under standard conditions for polychlorinated heteroarenes, likely due to steric hindrance from the dichloropyridine ring and poor electronic activation of the methanone group .

- Comparison: The target compound’s benzamide linkage and alkyne spacer may confer greater reactivity or flexibility compared to the rigid methanone derivative.

2,6-Difluoro-N-(quinolin-8-yl)benzamide

- Structural Differences: Replaces the butynyl-piperidine group with a quinolin-8-yl amine.

- Application : Used in copper-mediated radiofluorination studies, demonstrating the utility of fluorinated benzamides in radiopharmaceutical synthesis .

- Comparison: The quinoline moiety may enhance π-π stacking interactions in biological targets, whereas the piperidine-alkyne group in the target compound could modulate solubility or blood-brain barrier penetration.

Key Research Findings and Implications

Steric and Spatial Factors : The alkyne-piperidine group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., dichloropyridine in ), enabling broader reactivity.

Synthetic Challenges : Piperidine-containing compounds often require tailored conditions for coupling or deprotection, as seen in hydrogenation protocols for GSK7975A .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.